molecular formula C18H12ClIN2O B14205163 N-[2-(5-chloropyridin-2-yl)phenyl]-2-iodobenzamide CAS No. 824952-47-8

N-[2-(5-chloropyridin-2-yl)phenyl]-2-iodobenzamide

Cat. No.: B14205163
CAS No.: 824952-47-8
M. Wt: 434.7 g/mol
InChI Key: JVECGMZUHCSNDI-UHFFFAOYSA-N
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Description

N-[2-(5-chloropyridin-2-yl)phenyl]-2-iodobenzamide is an organic compound that belongs to the class of benzanilides This compound is characterized by the presence of a chloropyridinyl group and an iodobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloropyridin-2-yl)phenyl]-2-iodobenzamide typically involves a series of organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in various solvents such as toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloropyridin-2-yl)phenyl]-2-iodobenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various solvents such as toluene, ethanol, and dichloromethane. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki–Miyaura coupling reaction, the major product is the coupled biaryl compound .

Scientific Research Applications

N-[2-(5-chloropyridin-2-yl)phenyl]-2-iodobenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(5-chloropyridin-2-yl)phenyl]-2-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-chloropyridin-2-yl)phenyl]-2-iodobenzamide is unique due to its specific combination of a chloropyridinyl group and an iodobenzamide moiety.

Properties

CAS No.

824952-47-8

Molecular Formula

C18H12ClIN2O

Molecular Weight

434.7 g/mol

IUPAC Name

N-[2-(5-chloropyridin-2-yl)phenyl]-2-iodobenzamide

InChI

InChI=1S/C18H12ClIN2O/c19-12-9-10-16(21-11-12)14-6-2-4-8-17(14)22-18(23)13-5-1-3-7-15(13)20/h1-11H,(H,22,23)

InChI Key

JVECGMZUHCSNDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3I

Origin of Product

United States

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